Sub-Micromolar FPR1 Antagonism: A Quantified Differentiation from Unsubstituted 3-Morpholinobenzaldehyde
4-Fluoro-3-morpholinobenzaldehyde demonstrates potent antagonist activity at the human formyl peptide receptor 1 (FPR1), with an IC50 of 390 nM in HL-60 cells assessed by fMLF-induced calcium mobilization [1]. In contrast, the direct comparator 3-morpholinobenzaldehyde (CAS 446866-87-1), which lacks the 4-fluoro substituent, acts as an FPR1 agonist with an EC50 of 430 nM in the same cellular context [2]. This functional switch from agonism to antagonism, coupled with a roughly 10% improvement in potency, is attributable to the electron-withdrawing and conformational effects of the 4-fluoro substituent, which alters the compound's binding mode within the FPR1 orthosteric pocket [1].
| Evidence Dimension | FPR1 functional activity (IC50 / EC50) |
|---|---|
| Target Compound Data | IC50 = 390 nM (antagonist) |
| Comparator Or Baseline | 3-Morpholinobenzaldehyde (CAS 446866-87-1): EC50 = 430 nM (agonist) |
| Quantified Difference | Functional switch from agonism (EC50 430 nM) to antagonism (IC50 390 nM); ~10% improved potency in antagonist mode |
| Conditions | Human FPR1 expressed in HL-60 cells; fMLF-induced calcium mobilization; Fluo-4 AM dye; 240 s measurement |
Why This Matters
Procurement of the 4-fluoro analog is essential for FPR1 antagonist screening campaigns; substitution with unsubstituted 3-morpholinobenzaldehyde would yield confounding agonism and lead to false-negative results.
- [1] TargetMine. (n.d.). Antagonist activity against human FPR1 expressed in human HL-60 cells (CHEMBL5409298). TargetMine Data Warehouse. View Source
- [2] BindingDB. (n.d.). Agonist activity at human FPR1 transfected in human HL60 cells (BDBM50097567, CHEMBL3588871). BindingDB Database. View Source
